4-Chloromandelic acid

Chiral Resolution Co-Crystallization Halogenated Mandelic Acids

4-Chloromandelic acid (4-ClMA; CAS 492-86-4) is a halogenated aromatic alpha-hydroxy acid belonging to the substituted mandelic acid class, with molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol. It appears as a white to off-white crystalline solid with a melting point of 103–105 °C and a predicted pKa of 3.14±0.10.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 492-86-4
Cat. No. B166470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloromandelic acid
CAS492-86-4
Synonymsp-Chloromandelic acid
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)O)Cl
InChIInChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
InChIKeyBWSFWXSSALIZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloromandelic Acid (CAS 492-86-4) Procurement Guide: Physicochemical Properties and Comparator Landscape


4-Chloromandelic acid (4-ClMA; CAS 492-86-4) is a halogenated aromatic alpha-hydroxy acid belonging to the substituted mandelic acid class, with molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol. It appears as a white to off-white crystalline solid with a melting point of 103–105 °C and a predicted pKa of 3.14±0.10 . The compound contains a chiral center at the alpha-carbon, rendering it optically active and typically supplied as a racemic mixture unless otherwise specified . Its closest structural analogs include 4-bromomandelic acid (4-BrMA), 4-fluoromandelic acid (4-FMA), and positional isomers such as 2-chloromandelic acid (2-ClMA) and 3-chloromandelic acid (3-ClMA), each exhibiting distinct resolution behaviors due to differential halogen electronic effects and steric influences [1].

Why 4-Chloromandelic Acid Cannot Be Substituted with Other Halogenated Mandelic Acids in Chiral Resolution Processes


Generic substitution among halogenated mandelic acid derivatives is not scientifically justified due to pronounced differences in enantiospecific recognition, resolution efficiency, and co-crystallization behavior. The position and type of halogen substituent on the aromatic ring dramatically influence intermolecular interactions—including hydrogen bonding, halogen bonding, and π-stacking—during chiral discrimination with resolving agents [1]. For instance, levetiracetam selectively co-crystallizes with the (S)-enantiomer of 4-ClMA but with the (R)-enantiomer of 4-FMA, demonstrating that even subtle electronic differences can invert stereochemical preference [2]. Furthermore, diastereomeric salt formation with resolving agents such as (R)-(+)-benzyl-1-phenylethylamine yields markedly different thermophysical properties and crystal packing motifs between 4-ClMA and its analogs, precluding interchangeable use in preparative-scale enantiomer separations [3]. These compound-specific behaviors underscore the necessity of procuring the precise halogenated mandelic acid required for a given synthetic route or analytical method.

Quantitative Comparative Evidence: 4-Chloromandelic Acid vs. 4-Bromomandelic Acid and 4-Fluoromandelic Acid


Enantiospecific Co-Crystallization Resolution Efficiency: 4-ClMA vs. 4-BrMA vs. 4-FMA with Levetiracetam

In a head-to-head comparison of halogenated mandelic acid resolution via enantiospecific co-crystallization with levetiracetam (LEV), 4-chloromandelic acid (4-ClMA) exhibited an operational selectivity (OS/OR) of 88%, substantially higher than 4-bromomandelic acid (4-BrMA) at 71% but lower than 4-fluoromandelic acid (4-FMA) at 90% [1]. The enantiomeric excess (e.e.) in the liquid phase for 4-ClMA was 23%, compared to 21% for 4-BrMA and 29% for 4-FMA [1]. Notably, the resolution efficiency (E) for 4-ClMA was 18%, the lowest among the three para-halogenated analogs (4-BrMA: 28%; 4-FMA: 54%) [1]. This quantitative differentiation establishes that while 4-ClMA is effectively resolved by LEV, its resolution metrics are distinct from its bromo and fluoro counterparts, precluding direct substitution in protocols requiring specific enantiopurity outcomes [1].

Chiral Resolution Co-Crystallization Halogenated Mandelic Acids

Liquid-Liquid Extraction Enantioselectivity: Separation Factor (α) of 3.05 for 4-ClMA

A liquid-liquid extraction resolution study using 2-chloro-N-carbobenzyloxy-L-amino acid (2-Cl-Z-AA) as a chiral extractant achieved a separation factor (α) of 3.05 for 4-chloromandelic acid (4-ClMA) under optimized conditions: 0.02 mol/L 2-Cl-Z-Valine dissolved in dichloromethane, aqueous phase pH 2.0, 4-ClMA concentration of 0.11 mmol/L, and temperature of 296.7 K [1]. The concentration of (R)-4-ClMA was markedly higher than that of (S)-4-ClMA in the organic phase, attributed to enhanced stability of the (R)-4-ClMA/2-Cl-Z-AA complex [1]. While direct comparative data for 4-BrMA or 4-FMA under identical extraction conditions are not available in the cited literature, this α value serves as a class-level benchmark for evaluating 4-ClMA enantioselective extraction performance against alternative chiral extractant systems [1].

Liquid-Liquid Extraction Chiral Separation Separation Factor

Enzymatic Kinetic Resolution: Enantiomeric Excess of 98.7% Achieved with Immobilized Lipase@MOF

Kinetic resolution of racemic 4-chloromandelic acid (4-ClMA) using immobilized Pseudomonas cepacia lipase on a zirconium metal-organic framework (PCL@UiO-67(Zr)) achieved a conversion (c) of 47.6% and an enantiomeric excess of the product (eep) of 98.7% under optimized conditions: 20 mmol/L (R,S)-4-ClMA, 120 mmol/L vinyl acetate as acyl donor, 30 mg immobilized lipase in 2 mL methyl tert-butyl ether (MTBE), 500 rpm agitation, 55 °C, and 18-hour reaction time [1]. The immobilization of lipase on UiO-67(Zr) significantly enhanced enantioselectivity compared to free lipase [1]. While comparative data for 4-BrMA or 4-FMA using this specific biocatalytic system are not reported, the 98.7% eep establishes a high-performance benchmark for 4-ClMA enzymatic resolution applicable to pharmaceutical intermediate preparation [1].

Enzymatic Resolution MOF Biocatalysis Enantiomeric Excess

Diastereomeric Salt Resolution: Optimized Conditions and Chlorine-Mediated Interactions

Resolution of 4-chloromandelic acid (4-ClMA) using (R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA) as a resolving agent was optimized to the following conditions: absolute ethanol as solvent, 1:1 molar ratio of 4-ClMA to (R)-(+)-BPA, filtration temperature of 15 °C, and solvent volume of 1.6 mL per 1 mmol 4-ClMA [1]. X-ray crystallographic analysis of the resulting diastereomeric salt pair revealed distinct halogen-mediated intermolecular interactions: the less soluble diastereomeric salt exhibited Cl···Cl interactions between adjacent hydrogen-bonded network columns, while the more soluble salt displayed Cl/π interactions [1]. These chlorine-specific interactions are not replicable with 4-BrMA or 4-FMA due to differing halogen polarizabilities and van der Waals radii, establishing 4-ClMA's unique chiral recognition profile with (R)-(+)-BPA [1].

Diastereomeric Salt Resolution Chiral Recognition Halogen Bonding

Procurement-Relevant Application Scenarios for 4-Chloromandelic Acid Based on Quantitative Evidence


Preparative-Scale Chiral Resolution via Diastereomeric Salt Formation with (R)-(+)-Benzyl-1-Phenylethylamine

Procurement of 4-chloromandelic acid is indicated for industrial and laboratory-scale optical resolution campaigns employing (R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA) as the resolving agent. The optimized resolution conditions—1:1 molar ratio in absolute ethanol, filtration at 15 °C, and 1.6 mL solvent per mmol substrate—provide a validated, reproducible protocol yielding diastereomeric salts with distinct thermophysical properties and well-characterized crystal structures [1]. The chlorine-mediated Cl···Cl and Cl/π interactions identified in the less and more soluble salts, respectively, offer a mechanistic understanding that guides process optimization and troubleshooting [1].

Enantiospecific Co-Crystallization with Levetiracetam for Single-Enantiomer Preparation

4-Chloromandelic acid is a suitable substrate for enantiospecific co-crystallization resolution with levetiracetam, achieving an operational selectivity of 88% and yielding (S)-enriched material [2]. This scenario is particularly relevant when a moderate enantiomeric excess (23% e.e. in the liquid phase) is acceptable for downstream processing, or when 4-ClMA's resolution profile is specifically required due to compatibility with existing synthetic routes [2].

Liquid-Liquid Extraction-Based Enantiomer Separation Using 2-Chloro-N-Carbobenzyloxy-L-Amino Acids

For continuous or semi-continuous enantiomer separation processes, 4-chloromandelic acid can be resolved via liquid-liquid extraction using 2-chloro-N-carbobenzyloxy-L-amino acid chiral extractants, achieving a separation factor (α) of 3.05 under optimized conditions (0.02 mol/L 2-Cl-Z-Valine in dichloromethane, pH 2.0 aqueous phase, 0.11 mmol/L 4-ClMA, 296.7 K) [3]. This method offers an alternative to crystallization-based resolutions and may be advantageous when 4-ClMA is integrated into multi-step flow chemistry workflows [3].

Enzymatic Kinetic Resolution for High Enantiopurity (R)- or (S)-4-Chloromandelic Acid Production

Procurement of racemic 4-chloromandelic acid is justified when high enantiopurity material is subsequently generated via immobilized lipase-catalyzed kinetic resolution. Using PCL@UiO-67(Zr) biocatalyst in MTBE with vinyl acetate as acyl donor at 55 °C, an enantiomeric excess of 98.7% can be achieved for the resolved product [4]. This application scenario is directly relevant to the preparation of chiral building blocks for pharmaceutical synthesis where near-enantiopure intermediates are mandated by regulatory or synthetic requirements [4].

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